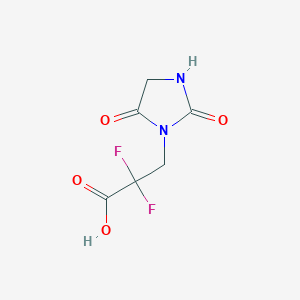

3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid

Description

Properties

Molecular Formula |

C6H6F2N2O4 |

|---|---|

Molecular Weight |

208.12 g/mol |

IUPAC Name |

3-(2,5-dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid |

InChI |

InChI=1S/C6H6F2N2O4/c7-6(8,4(12)13)2-10-3(11)1-9-5(10)14/h1-2H2,(H,9,14)(H,12,13) |

InChI Key |

WLSLXSFVTHDSGB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CC(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods Analysis

Starting Materials and Key Intermediates

Synthetic Routes

Route A: Cyclization of Difluoropropanoic Acid with Urea Derivatives

This classical method involves the reaction of 2,2-difluoropropanoic acid or its activated derivatives (acid chlorides or esters) with urea or substituted ureas to form the hydantoin ring via cyclization.

Step 1: Activation of 2,2-difluoropropanoic acid to acid chloride using reagents such as thionyl chloride (SOCl2) under reflux in inert solvents (e.g., chloroform or dichloromethane).

Step 2: Reaction of the acid chloride intermediate with urea or its derivatives under controlled temperature to induce cyclization, forming the 2,5-dioxoimidazolidinyl ring attached at the 1-position to the difluoropropanoic acid moiety.

Step 3: Purification by recrystallization or chromatography to isolate 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid.

Reaction conditions and yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride, reflux, 1-2 hours | 85-95 | Monitored by IR (1780-1815 cm⁻¹) |

| Cyclization | Urea, room temp to mild heating, 12-24 h | 70-90 | pH adjustment may be required |

This approach leverages well-established hydantoin synthesis methods adapted to the fluorinated acid substrate.

Route B: Hydantoin Formation via Amino Acid Derivative Cyclization

Another method involves synthesizing a suitable amino acid derivative bearing the difluoropropanoic acid side chain, followed by intramolecular cyclization to form the hydantoin ring.

Step 1: Synthesis of 2,2-difluoropropanoic acid amino acid analogs via amide bond formation or esterification.

Step 2: Cyclization under dehydrating conditions (e.g., heating with phosphorus oxychloride or carbodiimide coupling agents) to form the hydantoin ring.

Step 3: Purification and characterization.

This method is more complex but allows for stereochemical control and functional group tolerance.

Supporting Data and Characterization

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Route A: Acid chloride + urea | 2,2-Difluoropropanoic acid, SOCl2, urea | Reflux, inert solvent, 12-24 h | 70-90 | Straightforward, high yield | Requires handling of acid chlorides |

| Route B: Amino acid cyclization | Difluoropropanoic acid derivative, carbodiimide or POCl3 | Heating, dehydrating conditions | 60-80 | Potential stereocontrol | More steps, complex intermediates |

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropropanoic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidinones.

Scientific Research Applications

3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its biological activity and ability to interact with molecular targets make it a subject of interest for drug development.

Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Functional Groups

- Target Compound: Features a 2,5-dioxoimidazolidin ring linked to a 2,2-difluoropropanoic acid group.

- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (): Contains a pyrrolidinone (2,5-dioxopyrrolidin) ring instead of imidazolidinone, with a propanoic acid substituent. The absence of fluorine atoms distinguishes its electronic properties .

- PCSK9 Inhibitors (): Include (R)- and (S)-configured imidazolidinone derivatives with additional substituents like mercapto, piperazine, and thiazole groups. These modifications enhance target specificity and potency .

Molecular Properties

*Note: lists a molecular weight of 17 for 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, likely a typographical error. The formula C₇H₉NO₄ suggests a corrected weight of ~171 g/mol.

Mechanism of Action

- The difluoro group may improve resistance to oxidative degradation compared to non-fluorinated analogs.

- PCSK9 Inhibitors: Explicitly designed to disrupt PCSK9–LDLR interactions, leveraging imidazolidinone cores for conformational stability and mercapto/piperazine groups for binding specificity .

- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: No direct biological data are provided, but pyrrolidinone derivatives are often used as intermediates in drug synthesis due to their reactivity .

Efficacy and Selectivity

- Fluorinated compounds like the target molecule may exhibit enhanced membrane permeability compared to non-fluorinated analogs (e.g., 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid) due to increased lipophilicity.

- The thiazole-containing analogs in demonstrate how heterocyclic additions (e.g., thiazole, benzyl groups) can fine-tune pharmacokinetic profiles, though their complexity may complicate synthesis .

Biological Activity

3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 172.14 g/mol

- CAS Number : 5624-26-0

- Structure : The compound features a dioxoimidazolidin moiety linked to a difluoropropanoic acid structure.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazolidine derivatives with difluoropropanoic acid under controlled conditions. The process often utilizes catalysts and specific temperatures to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance:

- Antibacterial Activity : The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro tests have shown MIC values indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : It has also demonstrated antifungal properties, particularly against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections.

The following table summarizes the antimicrobial activity observed for related compounds:

| Compound Name | Target Organism | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 500 | Moderate |

| Compound B | E. coli | 1000 | Low |

| Compound C | Candida albicans | 250 | High |

The biological activity of this compound is hypothesized to involve:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.

- Disruption of Membrane Potential : The difluoro group may enhance membrane permeability, leading to cytotoxic effects on microbial cells.

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival.

Study 1: Antibacterial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antibacterial efficacy of various dioxoimidazolidine derivatives. The results indicated that compounds structurally similar to this compound exhibited potent activity against multi-drug resistant strains of bacteria.

Study 2: Antifungal Properties

Another research effort focused on the antifungal properties of dioxoimidazolidines. The findings showed that these compounds effectively inhibited the growth of Candida albicans in vitro, suggesting their potential use in antifungal therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.